

Section 1: Understanding 3,3-Dimethylcyclohexanol: Properties and Hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Dimethylcyclohexanol

Cat. No.: B1607255

[Get Quote](#)

3,3-Dimethylcyclohexanol (CAS No. 767-12-4) is a cyclic alcohol with the molecular formula C₈H₁₆O.[1] It is a combustible liquid that presents as a skin and eye irritant.[1][2] A thorough understanding of its chemical and physical properties is the foundation of its safe handling.

Physicochemical Properties

A summary of the key physical and chemical properties of **3,3-dimethylcyclohexanol** is presented below. These values are crucial for designing experiments and for risk assessment.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[1]
Molecular Weight	128.21 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	185 °C @ 760 mmHg	[3]
Melting Point	11.00 to 12.00 °C	[3]
Flash Point	66.6 °C (152.0 °F)	[3] [4]
Density	0.903 g/cm ³	[4]
Solubility in Water	2179 mg/L @ 25 °C (estimated)	[3]
logP (o/w)	2.198 (estimated)	[3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **3,3-dimethylcyclohexanol** is classified with the following hazards:[\[1\]](#)

- Flammable liquids: Category 4 (Combustible liquid)[\[1\]](#)
- Skin corrosion/irritation: Category 2 (Causes skin irritation)[\[1\]](#)
- Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)[\[1\]](#)
- Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation[\[1\]](#)

The following pictograms and hazard statements are associated with this compound:

Warning

- H227: Combustible liquid[\[1\]](#)
- H315: Causes skin irritation[\[1\]](#)

- H319: Causes serious eye irritation[1]
- H335: May cause respiratory irritation[1]

A thorough risk assessment should be conducted before any laboratory work involving this chemical.[5]

Section 2: Prudent Practices for Safe Handling and Storage

Adherence to strict safety protocols is non-negotiable when working with **3,3-dimethylcyclohexanol** to minimize exposure and prevent accidents.

Engineering Controls

The primary line of defense against chemical hazards is the implementation of effective engineering controls.

- Fume Hood: All handling of **3,3-dimethylcyclohexanol** that may generate vapors, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood.[5][6]
- Ventilation: Ensure general laboratory ventilation is adequate to prevent the accumulation of flammable vapors.[7]
- Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent personal exposure.[8]

PPE Category	Specification	Rationale
Eye and Face Protection	Chemical splash goggles meeting ANSI Z87.1 standards.[9][10] A face shield should be worn over goggles when there is a significant splash hazard.[9][11]	Protects against splashes that can cause serious eye irritation.[1]
Hand Protection	Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8][12] Glove selection should be based on the specific solvent and breakthrough time.[9]	Prevents skin contact which can cause irritation.[1]
Skin and Body Protection	A flame-retardant lab coat, long pants, and closed-toe shoes.[9][13]	Protects skin from accidental splashes and prevents ignition of clothing.
Respiratory Protection	Generally not required when working in a functional fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[9][10]	Prevents inhalation of vapors that can cause respiratory irritation.[1]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

- Container: Store in a tightly closed, properly labeled container.[7][14]
- Location: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][15]
- Incompatible Materials: Keep away from strong oxidizing agents.

Section 3: Experimental Protocols and Reaction Chemistry

3,3-Dimethylcyclohexanol is a versatile intermediate in organic synthesis.[\[16\]](#) Its reactions are influenced by the sterically hindered hydroxyl group.

Common Laboratory Reactions

- Oxidation: Can be oxidized to 3,3-dimethylcyclohexanone using oxidizing agents like chromic acid or pyridinium chlorochromate (PCC).[\[16\]](#)[\[17\]](#) Over-oxidation to carboxylic acids can occur with stronger agents.[\[2\]](#)
- Substitution: The hydroxyl group can be replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3).[\[16\]](#)
- Dehydration: Acid-catalyzed dehydration proceeds via an E1 elimination mechanism to form various alkenes.[\[2\]](#)

Synthesis of 3,3-Dimethylcyclohexanol

A common laboratory-scale synthesis involves the hydroboration-oxidation of 3,3-dimethyl-1-hexene.[\[18\]](#)[\[19\]](#)

Step-by-Step Protocol: Hydroboration-Oxidation of 3,3-Dimethyl-1-hexene[\[19\]](#)

- Apparatus Setup: Assemble a flame-dried, three-necked, round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.[\[19\]](#)
- Hydroboration:
 - In the flask, dissolve 3,3-dimethyl-1-hexene in anhydrous THF and cool to 0 °C.[\[19\]](#)
 - Slowly add a 1.0 M solution of borane-THF complex dropwise, maintaining the temperature below 5 °C.[\[19\]](#)
 - After addition, allow the mixture to warm to room temperature and stir for 2 hours.[\[19\]](#)

- Oxidation:
 - Cool the reaction mixture back to 0 °C.[19]
 - Slowly add a 3 M aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the temperature below 50 °C.[18][19]
 - Stir the mixture at room temperature for 1.5 hours after addition is complete.[19]
- Workup and Purification:
 - Separate the organic layer and extract the aqueous layer with diethyl ether.[19]
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. [18][19]
 - Filter and concentrate the solution under reduced pressure.[18]
 - Purify the crude product by fractional distillation under reduced pressure.[19]

Section 4: Emergency Procedures: Spills and Waste Disposal

Prompt and correct response to spills and proper waste management are crucial for laboratory safety and environmental protection.

Spill Cleanup Protocol

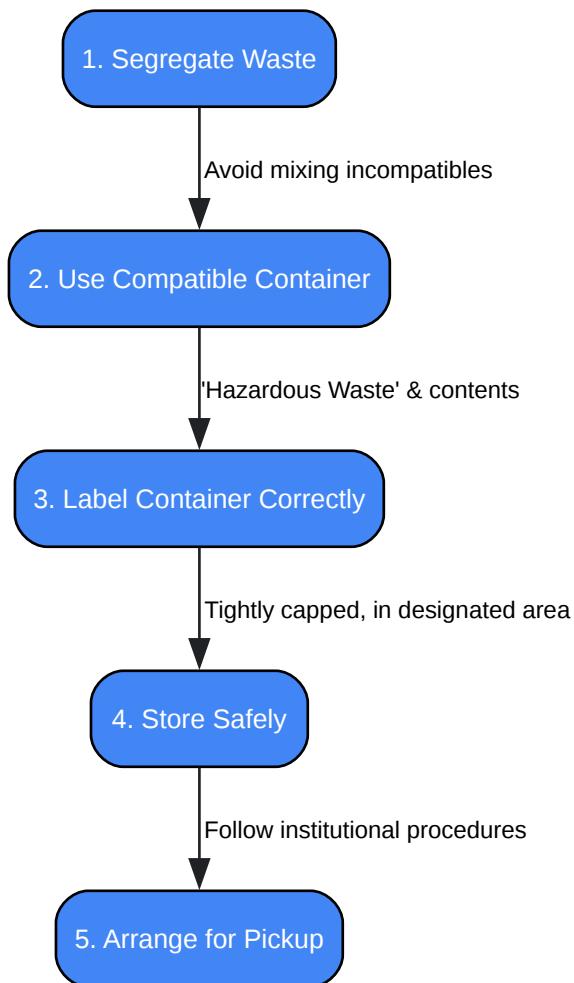
For minor spills of **3,3-dimethylcyclohexanol**, laboratory personnel with appropriate training and PPE can perform the cleanup.[20][21]

Workflow for Minor Spill Cleanup

[Click to download full resolution via product page](#)

Caption: Workflow for cleaning up a minor chemical spill.

Step-by-Step Spill Cleanup Procedure:[20][22][23]


- Alert and Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[23]
- Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[20]
- Ventilate: Increase ventilation by opening sashes of fume hoods.[24]
- Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[20]
- Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[20][24]
- Absorb the Liquid: Apply the absorbent material, working from the outside of the spill inwards.[24]
- Collect Residue: Carefully scoop the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[22][25]
- Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[22][23]
- Report: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.[21]

For major spills (larger than 500 mL), evacuate the area immediately, and contact emergency personnel.[21][22]

Waste Disposal

Chemical waste containing **3,3-dimethylcyclohexanol** must be disposed of as hazardous waste.[26][27]

Waste Management Workflow

[Click to download full resolution via product page](#)

Caption: Standard procedure for hazardous chemical waste disposal.

Key Principles of Waste Disposal:

- Segregation: Do not mix **3,3-dimethylcyclohexanol** waste with other incompatible waste streams.[\[27\]](#)
- Containerization: Collect waste in a clearly labeled, leak-proof, and chemically compatible container.[\[25\]](#)[\[27\]](#) The container must be kept closed except when adding waste.[\[27\]](#)
- Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete list of its contents.[\[25\]](#)[\[27\]](#)

- Disposal Route: Arrange for disposal through your institution's designated hazardous waste management program.[\[28\]](#)[\[29\]](#) Never dispose of **3,3-dimethylcyclohexanol** down the drain.[\[26\]](#)[\[28\]](#)

By adhering to the principles and protocols outlined in this guide, laboratory professionals can confidently and safely handle **3,3-dimethylcyclohexanol**, ensuring the integrity of their research and the well-being of their colleagues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclohexanol, 3,3-dimethyl- | C8H16O | CID 79105 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3,3-Dimethylcyclohexanol | 767-12-4 [smolecule.com]
- 3. 3,3-dimethyl cyclohexanol, 767-12-4 [thegoodsentscompany.com]
- 4. Page loading... [guidechem.com]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety
[ehs.ucsf.edu]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf
[ncbi.nlm.nih.gov]
- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 13. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 14. echemi.com [echemi.com]

- 15. aksci.com [aksci.com]
- 16. 3,3-Dimethylcyclohexanol | 767-12-4 | Benchchem [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 22. ehs.utk.edu [ehs.utk.edu]
- 23. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 24. qmul.ac.uk [qmul.ac.uk]
- 25. benchchem.com [benchchem.com]
- 26. Hazardous Waste Disposal [cool.culturalheritage.org]
- 27. engineering.purdue.edu [engineering.purdue.edu]
- 28. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 29. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- To cite this document: BenchChem. [Section 1: Understanding 3,3-Dimethylcyclohexanol: Properties and Hazards]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1607255#safety-and-handling-of-3-3-dimethylcyclohexanol-in-the-lab>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com